

Spectroscopic Data for 4-Methoxy-1,5-naphthyridine: A Technical Overview

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Compound of Interest				
Compound Name:	4-Methoxy-1,5-naphthyridine			
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Disclaimer: Experimental spectroscopic data for the specific compound **4-Methoxy-1,5-naphthyridine** is not readily available in publicly accessible scientific literature and databases. This guide provides spectroscopic data for closely related methoxy-naphthyridine derivatives to serve as a reference for researchers. Additionally, it outlines general experimental protocols for acquiring such data.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a reference for the spectroscopic characterization of **4-Methoxy-1,5-naphthyridine** and related compounds. The following sections detail available data for analogous structures, generalized experimental protocols, and a standard workflow for spectroscopic analysis.

Data Presentation for Related Naphthyridine Derivatives

The following tables summarize the available spectroscopic data for compounds structurally related to **4-Methoxy-1,5-naphthyridine**. These should be used as a reference for expected spectral features.

Table 1: Mass Spectrometry (MS) Data for Related Compounds



Compound Name	Ionization Mode	m/z (Observed)	Molecular Formula
6-methoxy-1,2,3,4- tetrahydro-1,5- naphthyridine	ESI (Predicted)	[M+H] ⁺ : 165.10224	C9H12N2O

Note: Data for 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is predicted and sourced from PubChem.[1]

Table 2: Infrared (IR) Spectroscopy Data

No specific IR data for **4-Methoxy-1,5-naphthyridine** was found. General characteristic absorbances for related functional groups are listed below.

Functional Group	Characteristic Absorption (cm ^{−1})
C-O (Aryl ether)	1275-1200 (strong, asymmetric stretch), 1075- 1020 (symmetric stretch)
C=N (in aromatic ring)	1650-1550 (variable intensity)
C=C (Aromatic)	1600-1450 (variable intensity)
=C-H (Aromatic)	3100-3000 (weak to medium)
C-H (Methoxy)	2950-2850 (medium)

Table 3: NMR Spectroscopy Data for Related Compounds

Direct ¹H and ¹³C NMR data for **4-Methoxy-1,5-naphthyridine** were not available. Data for other methoxy-substituted heterocyclic compounds are provided for reference.

¹H NMR



Compound	Solvent	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment
4- methoxybenz onitrile	CDCl₃	3.83	S	-	-OCH₃
7.13	d	8.0	Ar-H		
7.23	d	8.0	Ar-H	_	

¹³C NMR

Compound	Solvent	Chemical Shift (δ ppm)	Assignment
4-methoxybenzonitrile	CDCl ₃	55.3	-OCH₃
112.9, 116.6, 118.6,			
119.1, 124.2, 130.1,	Aromatic C		
159.4			

Note: The NMR data presented is for 4-methoxybenzonitrile and is intended to provide a general idea of the chemical shifts for a methoxy group on an aromatic system.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a novel heterocyclic compound like **4-Methoxy-1,5-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 $^{1}\mbox{H}$ and $^{13}\mbox{C}$ NMR

• Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.



The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

- Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - ¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is typically reported with the following information: chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate software.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - Thin Solid Film: A small amount of the solid sample (approx. 50 mg) is dissolved in a
 volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate
 (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the
 compound on the plate.[3]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[4]
- Instrumentation: An FT-IR spectrometer is used to record the spectrum. A background spectrum of the clean salt plate or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.



- Data Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
- Data Analysis: Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.

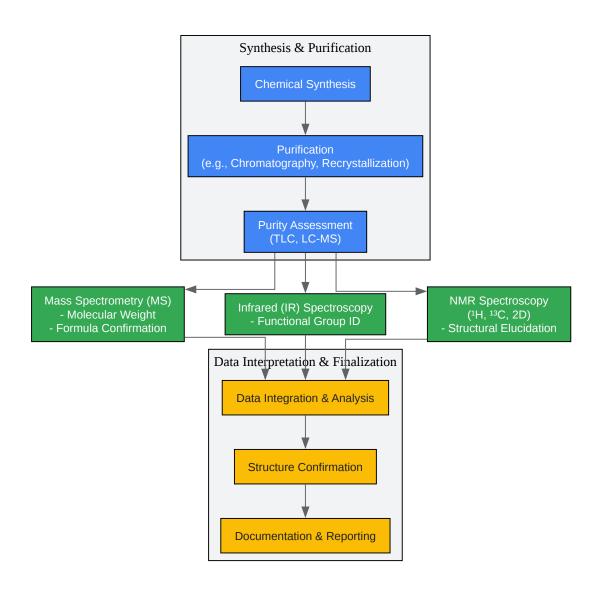
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low μg/mL or ng/mL range. The final solution should be free of any particulates.[5]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a hard ionization technique that causes fragmentation.
- Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (M+ or [M+H]+) is identified to determine the molecular weight of the compound. The fragmentation pattern can provide information about the structure of the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

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